molecular formula C18H23NO4 B055595 1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester CAS No. 114720-21-7

1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester

Cat. No.: B055595
CAS No.: 114720-21-7
M. Wt: 317.4 g/mol
InChI Key: LUHKABLAXAOWFT-UHFFFAOYSA-N
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Description

1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester is a complex organic compound with the molecular formula C18H23NO4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrano[3,4-b]indole core. Key steps may include:

  • Formation of the indole ring through a Fischer indole synthesis.

  • Introduction of the pyrano moiety via a suitable cyclization reaction.

  • Subsequent functionalization to introduce the hydroxyl and acetic acid ester groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may require the use of specialized reactors and controlled reaction conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the ester group to an alcohol.

  • Substitution: Replacement of the ethyl groups with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of the corresponding ketone or carboxylic acid derivative.

  • Reduction: Production of the corresponding alcohol.

  • Substitution: Generation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester is unique due to its specific structural features. Similar compounds include:

  • Etodolac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.

  • Indomethacin: Another NSAID with a related chemical structure.

These compounds share similarities in their core structures but differ in their functional groups and biological activities.

Properties

IUPAC Name

methyl 2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-4-11-8-12(20)9-14-13-6-7-23-18(5-2,10-15(21)22-3)17(13)19-16(11)14/h8-9,19-20H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHKABLAXAOWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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